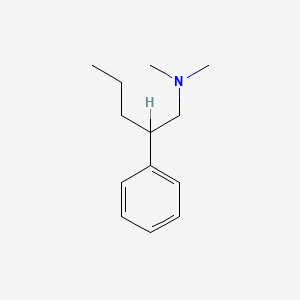
N,N-Dimethyl-beta-propylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-beta-propylphenethylamine: is an organic compound with the molecular formula C13H21N. It is a substituted phenethylamine, characterized by the presence of a dimethylamino group attached to the beta position of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.
N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.
Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-beta-propylphenethylamine is used as a reagent in organic synthesis, particularly in the formation of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of phenethylamine derivatives with biological receptors and enzymes .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylphenethylamine: Similar in structure but lacks the propyl group.
N,N-Dimethyltryptamine: A hallucinogenic compound with a different aromatic ring structure.
N,N-Dimethyl-p-phenylenediamine: Used in microbiology and has different functional groups.
Uniqueness: N,N-Dimethyl-beta-propylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and enzymes makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
33132-65-9 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N,N-dimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3 |
InChI-Schlüssel |
RHVNWLPXOJLLRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




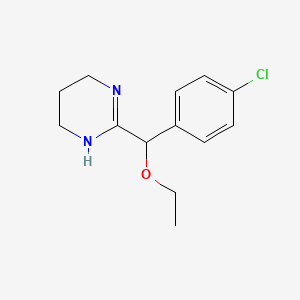
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)


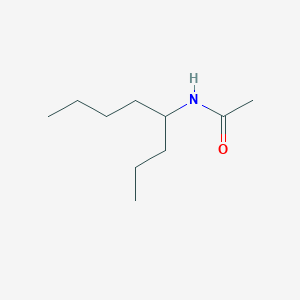
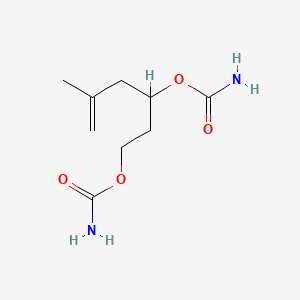

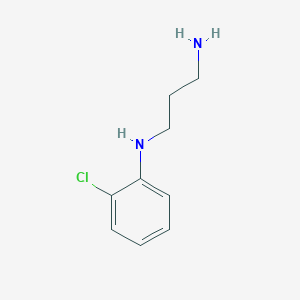
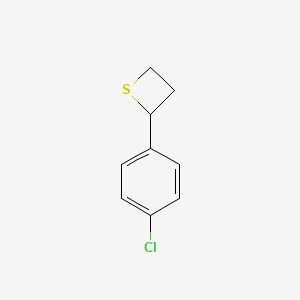
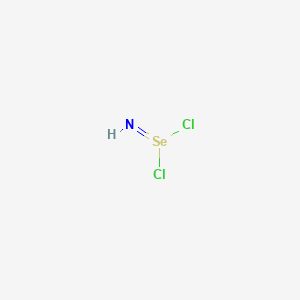

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
